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Col049

Cat. No.: B1192544
M. Wt: 271.272
InChI Key: UZMFEKFBWQTUSO-UHFFFAOYSA-N
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Description

Hsp47 as a Molecular Target in Pathological Extracellular Matrix Remodeling

Dysregulation of collagen synthesis and accumulation, often mediated by Hsp47, is a hallmark of numerous pathological conditions, positioning Hsp47 as a compelling molecular target. Hsp47 is closely associated with collagen-related diseases, including fibrosis affecting organs such as the liver, lungs, and kidneys, where abnormal collagen accumulation is a defining feature. binasss.sa.crresearchgate.netjst.go.jp In fibrotic diseases, Hsp47 expression is often upregulated, correlating with increased collagen deposition. mdpi.com

Furthermore, Hsp47 expression is frequently elevated in various cancers, where it promotes tumor progression by facilitating collagen synthesis and extracellular matrix (ECM) deposition. binasss.sa.crmdpi.comthieme-connect.com This contributes to the increased stiffness and altered mechanical properties of the intratumoral ECM, which can foster tumor growth, angiogenesis, epithelial-mesenchymal transition (EMT), and metastatic capacity. binasss.sa.crmdpi.comthieme-connect.com Hsp47 has also been implicated in thrombotic disorders, as it is expressed on the surface of platelets and strengthens their interaction with collagen, suggesting a role in thrombus formation and making it a potential target for conditions like ischemic stroke. frontiersin.orgnih.govnih.gov Consequently, targeting Hsp47 represents a promising therapeutic strategy for mitigating pathological ECM remodeling in fibrosis, cancer, and thrombotic disorders. binasss.sa.crnih.govpatsnap.comthieme-connect.commdpi.comnih.govjst.go.jp

Overview of Protein-Protein Interaction (PPI) Inhibition Strategies Targeting Hsp47-Collagen Dynamics

Protein-protein interactions (PPIs) are fundamental to biological processes and are increasingly recognized as novel therapeutic targets in drug discovery. nih.govjst.go.jp Given the critical role of Hsp47-collagen interactions in collagen synthesis and its implications in disease, inhibiting this specific PPI offers a strategic approach to modulate collagen levels. nih.govjst.go.jp Hsp47 inhibitors function by selectively binding to Hsp47, thereby preventing its interaction with procollagen (B1174764). patsnap.com This disruption impedes the proper folding and assembly of procollagen, leading to a decrease in the production of mature, secreted collagen. patsnap.com Additionally, the accumulation of misfolded procollagen within the ER can trigger cellular mechanisms for protein degradation, further reducing collagen levels. patsnap.com

The development of small-molecule inhibitors is a key strategy in this area. nih.gov Research methodologies to evaluate the inhibitory activities of such compounds include Surface Plasmon Resonance (SPR) analysis, which assesses direct binding and interaction, and Bioluminescence Resonance Energy Transfer (BRET) systems, which can monitor Hsp47-collagen interaction dynamics within living cells. nih.govjst.go.jpresearchgate.net

Contextualizing Col049 as a Derivative in the Col003 Class of Hsp47-Collagen Interaction Inhibitors

This compound is a novel, potent, and selective small-molecule inhibitor of the interaction between Hsp47 and collagen. medkoo.comevitachem.com It is contextualized as a derivative within the Col003 class of Hsp47-collagen interaction inhibitors. The parent compound, Col003, chemically identified as 5-benzyl-3-nitrosalicylaldehyde, was initially discovered through screening chemical libraries using SPR analysis, demonstrating strong binding to Hsp47 but not to collagen. nih.govjst.go.jpcaymanchem.comnih.gov

Col003 acts as a selective and potent inhibitor, competitively binding to the collagen-binding site on Hsp47 with an IC50 value of 1.8 µM. caymanchem.commedchemexpress.com This interaction discourages the association of Hsp47 with collagen and consequently inhibits collagen secretion by destabilizing the collagen triple helix. medchemexpress.com In cellular assays, Col003 has been shown to reduce the BRET signal for Hsp47-collagen in a dose-dependent manner, indicating its efficacy in inhibiting this interaction in living cells. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on Col003 derivatives, including this compound, Col050, and Col051, have explored how structural modifications, particularly the length of the alkyl linker between the two aromatic rings, influence inhibitory activity. nih.govresearchgate.netjst.go.jpresearchgate.net These studies have revealed that elongation of this alkyl linker can significantly enhance the inhibitory potency against the collagen-Hsp47 interaction. researchgate.netjst.go.jp While specific quantitative data for this compound's inhibition percentage or IC50 are not widely detailed in readily available literature, its classification as a "potent" inhibitor within this class, derived from SAR studies of Col003, indicates its improved or comparable activity. nih.govresearchgate.netmedkoo.comevitachem.com

Table 1: Key Research Findings for Col003 and its Class

CompoundTargetMechanism of ActionIC50 (Hsp47-collagen PPI)Inhibition (Hsp47-collagen PPI)Reference
Col003Hsp47Competitively binds to collagen-binding site on Hsp47, discourages Hsp47-collagen interaction, inhibits collagen secretion by destabilizing triple helix. Reduces BRET signal in cells.1.8 µM caymanchem.commedchemexpress.com80% at 16.7 µM jst.go.jp nih.govjst.go.jpresearchgate.netcaymanchem.commedchemexpress.com
This compoundHsp47Inhibits Hsp47-collagen interaction (derivative of Col003). Reduces BRET signal in cells.Not explicitly quantified in search results.Potent inhibition indicated. nih.govresearchgate.netmedkoo.comevitachem.com nih.govresearchgate.netmedkoo.comevitachem.com

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.272

IUPAC Name

2-Hydroxy-3-nitro-5-phenethylbenzaldehyde

InChI

InChI=1S/C15H13NO4/c17-10-13-8-12(9-14(15(13)18)16(19)20)7-6-11-4-2-1-3-5-11/h1-5,8-10,18H,6-7H2

InChI Key

UZMFEKFBWQTUSO-UHFFFAOYSA-N

SMILES

O=CC1=CC(CCC2=CC=CC=C2)=CC([N+]([O-])=O)=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Col049;  Col-049;  Col 049

Origin of Product

United States

Synthetic Methodologies for Col049 and Analogous Structures

Precursor Synthesis: Palladium-Catalyzed Cross-Coupling Strategies for Col003

Col003, identified as 5-benzyl-2-hydroxy-3-nitrobenzaldehyde, serves as a crucial precursor for the synthesis of its analogues. wikipedia.orgnih.govnih.gov The synthesis of Col003 analogues has been successfully achieved through palladium(0)-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed cross-coupling reactions are a class of powerful carbon-carbon bond-forming reactions that have revolutionized organic synthesis due to their mild conditions, functional group tolerance, and high chemoselectivity. nih.govnih.gov These reactions typically involve an organometallic reagent and an organic halide or pseudohalide, facilitated by a palladium catalyst. nih.gov

In the context of Col003 analogues, these reactions have involved the cross-coupling of 5-bromosalicylaldehyde (B98134) derivatives with alkyl–metal species. nih.gov This approach allows for the introduction of diverse alkyl groups onto the salicylaldehyde (B1680747) scaffold, which is a key structural element of Col003. The mechanism generally involves an oxidative addition of the organic halide to Pd(0), followed by transmetallation where the organic group from the metal species is transferred to palladium, and finally reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nih.gov

Derivatization Pathways for Col049 and Congeners (e.g., Col050, Col051)

The synthesis of this compound and other congeners, such as Col050 and Col051, would typically proceed through derivatization of the Col003 scaffold. This involves introducing structural modifications to the core Col003 molecule to generate a library of related compounds. Such derivatization is often pursued to explore structure-activity relationships (SAR) and optimize specific chemical or biological properties. nih.gov

Research findings indicate that structural modifications to Col003 derivatives, particularly concerning the length of linkers between aromatic rings, can significantly impact their inhibitory activities. nih.gov This suggests that this compound, Col050, and Col051 likely feature variations in side chains, functional groups, or linker moieties attached to the fundamental Col003 structure.

Structural Modifications and Linker Chemistry in Derivative Synthesis

Structural modifications in derivative synthesis can encompass a wide range of chemical transformations. These may include, but are not limited to, alkylation, acylation, halogenation, nitration, reduction, or the introduction of various functional groups (e.g., amines, carboxylic acids, alcohols, ethers). The strategic placement and nature of these modifications are critical for tuning the properties of the resulting compounds.

Linker chemistry plays a pivotal role in creating diverse analogues, especially when connecting different molecular fragments or attaching the compound to other biomolecules or surfaces. Linkers are typically composed of carbon chains (e.g., C3, C6, C12) or more complex chemical structures that provide a spatial separation between the core molecule and any appended groups. Common reactive groups used in linker chemistry include primary amines, carboxylates, sulfhydryls, and carbonyls, which allow for attachment to various labels or other molecules. The choice of linker length and composition can influence factors such as solubility, stability, and interaction with biological targets. nih.gov For instance, a longer linker between phenyl rings in Col003 derivatives has been shown to result in stronger inhibitory activity, potentially by optimizing the interaction of a pendant phenyl moiety with a binding site. nih.gov

Considerations in Chemical Yield and Purity for Research Applications

In the synthesis of chemical compounds for research applications, achieving high chemical yield and purity is paramount.

Chemical Yield: Yield refers to the efficiency of a chemical reaction in converting reactants into the desired product. It is typically expressed as a percentage of the actual yield obtained compared to the theoretical maximum yield. Factors influencing chemical yield include the purity of reactants, reaction conditions (e.g., temperature, pressure, concentration, solvent choice), and the presence of side reactions. Optimizing reaction parameters through systematic approaches like Design of Experiments (DoE) is crucial for enhancing yield.

The balance between maximizing yield and achieving high purity often requires careful optimization, as conditions that favor high yield might also lead to increased impurity formation. For research purposes, the ability to obtain a pure product, even if it means a slightly lower yield, is often prioritized to ensure the integrity and reproducibility of experimental findings.

Elucidation of Molecular Mechanisms of Action of Col049

Inhibition of Hsp47-Collagen Protein-Protein Interaction

Col049 is a derivative of the small molecule inhibitor Col003 and has demonstrated a potent inhibitory effect on the interaction between Hsp47 and collagen. nih.gov This inhibition is crucial as Hsp47 acts as a specific molecular chaperone for procollagen (B1174764) in the endoplasmic reticulum (ER), ensuring its correct triple-helical conformation. nih.gov

While specific quantitative data for the direct binding affinity of this compound to Hsp47, such as a dissociation constant (Kd), is not extensively detailed in the available research, its parent compound, Col003, has been shown to directly bind to Hsp47. Nuclear magnetic resonance (NMR) analysis has confirmed that Col003 binds to the collagen-binding site on Hsp47. Structure-activity relationship (SAR) studies of Col003 derivatives, including this compound, have indicated that modifications to the chemical structure, such as the length of the linker between two aromatic rings, significantly influence the inhibitory activity. nih.gov Specifically, a longer linker, as is present in this compound, Col050, and Col051, results in a more effective inhibitory effect on the Hsp47-collagen interaction. nih.gov This suggests that this compound possesses a strong binding affinity for Hsp47.

This compound is understood to function as a competitive inhibitor of the Hsp47-collagen interaction. This mechanism is inferred from studies on its parent compound, Col003, which has been shown to competitively bind to the collagen-binding site on Hsp47. By occupying this site, this compound prevents Hsp47 from binding to procollagen, thereby disrupting a critical step in collagen maturation. The inhibitory concentration (IC50) of Col003 for the Hsp47-collagen interaction has been determined to be 1.8 µM. caymanchem.comaxonmedchem.com Given the SAR findings that longer linkers enhance inhibitory activity, it is anticipated that this compound would exhibit a comparable or even lower IC50 value. nih.gov

Inhibitory Activity of Col003 and Related Compounds
CompoundReported ActivityReference
Col003IC50 = 1.8 µM for Hsp47-collagen interaction caymanchem.comaxonmedchem.com
This compoundQualitatively more potent than Col003 due to longer linker nih.gov
Col050Qualitatively more potent than Col003 due to longer linker nih.gov
Col051Qualitatively more potent than Col003 due to longer linker nih.gov

Specificity of Hsp47-Collagen PPI Modulation

The specificity of this compound and its parent compound, Col003, as inhibitors of the Hsp47-collagen interaction is a key aspect of their molecular mechanism. Research has demonstrated that Col003 does not inhibit all protein-protein interactions. For instance, in a bioluminescence resonance energy transfer (BRET) assay, Col003 did not affect the interaction between p53 and MDM2, indicating its specificity for the Hsp47-collagen PPI. nih.gov This specificity is crucial as it suggests that the therapeutic effects of these compounds would be targeted towards processes involving collagen maturation, minimizing off-target effects. The SAR studies on Col003 derivatives, including this compound, also showed that the enhanced inhibitory effect was specific to the Hsp47-collagen PPI. nih.gov

Structure Activity Relationship Sar Investigations of Col049 and Its Derivatives

Correlating Structural Features with Inhibitory Potency

SAR analysis of Col003 derivatives, such as Col049, Col050, and Col051, has focused on understanding how modifications to their chemical structure impact their ability to inhibit the Hsp47-collagen interaction. These investigations are vital for designing more potent and specific inhibitors labsolu.canih.gov.

Influence of Inter-Aromatic Ring Linker Length on Efficacy

A key finding from the SAR analysis of Col003 derivatives is the significant influence of the linker length between the two aromatic rings on their inhibitory efficacy labsolu.cafrontiersin.orgnih.gov. Studies have shown that this compound, Col050, and Col051 differ in the length of this inter-aromatic linker labsolu.ca. Interestingly, a longer linker in these derivatives resulted in a more efficient inhibitory effect on the Hsp47-collagen PPI labsolu.canih.gov. This observation suggests that optimizing the linker length is a critical parameter for enhancing the inhibitory activity of these compounds labsolu.cafrontiersin.org.

The trend observed for Col003 derivatives regarding linker length and inhibitory efficacy can be summarized as follows:

CompoundInter-Aromatic Ring Linker LengthRelative Inhibitory Efficacy on Hsp47-Collagen PPI
This compoundShorterLess effective
Col050MediumMore effective
Col051LongerMost effective

Exploration of Substituent Effects on Activity

Beyond linker length, other structural features contribute to the activity of Col003 derivatives. It has been hypothesized that the phenyl group within these compounds may interact more strongly with Hsp47 labsolu.ca. Furthermore, the alkyl linker itself is thought to engage in hydrophobic interactions with Hsp47 labsolu.ca. The elongation of the alkyl linker between the two aromatic rings is believed to improve inhibitory activity not only due to hydrophobic interactions but also by allowing the pendant phenyl moiety to adjust to an appropriate position for enhanced binding frontiersin.org. This suggests that the nature and position of substituents, including the linker itself, play a crucial role in modulating the compound's interaction with the target protein.

Identification of Key Pharmacophoric Elements for Hsp47 Binding

Understanding the pharmacophoric elements—the essential structural features of a molecule responsible for its biological activity—is crucial for rational drug design. Hsp47 is known to bind strongly to arginine (Arg) residues within the collagen triple-helical structure, and also weakly to other Gly-Pro-Pro sites labsolu.ca. Structural analysis of Hsp47 has identified key residues, such as Leu363, Tyr365, and Asp367, as important for hydrophobic interactions with collagen labsolu.ca. Specifically, a conserved aspartic acid residue on Hsp47 recognizes the important arginine residue within the Xaa-Arg-Gly triplet of collagen.

For Hsp47 inhibitors like Col003 derivatives, the phenyl group is believed to effectively overlap with the collagen binding site on Hsp47, contributing to competitive inhibition labsolu.cafrontiersin.org. Pharmacophore models have been generated to guide the discovery of Hsp47 inhibitors, focusing on features that mimic or interfere with the natural Hsp47-collagen interaction. Virtual screening approaches have also targeted the Arg binding site and its surrounding area on the Hsp47 surface to identify novel compounds that block Hsp47-collagen binding.

Computational Approaches in SAR Analysis and Predictive Modeling

Computational methods play an increasingly important role in accelerating SAR analysis and drug discovery. For Hsp47 inhibitors, molecular modeling and binding energy calculations have been employed to identify and characterize Hsp47 binding sites on collagen and to design new inhibitors. These computational tools can predict how changes in a compound's structure might affect its binding affinity and inhibitory potency.

De novo drug design strategies, coupled with pharmacophore generation and virtual screening, have been utilized to propose new antifibrotic molecules targeting Hsp47. While specific computational studies on this compound were not detailed, the broader application of these methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, is highly relevant for understanding and predicting the activity of such compounds. Co-crystal structures of Hsp47 with Col003 derivatives, or advanced techniques like Nuclear Magnetic Resonance (NMR) experiments, are suggested to provide more precise information on the binding mechanisms labsolu.ca.

Preclinical Research on Hsp47 Collagen Interaction Modulators Col049 and Analogues

In Vitro Studies on Hsp47-Collagen Interaction Inhibition

Bioluminescence Resonance Energy Transfer (BRET) Systems for Real-time Monitoring

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to study protein-protein interactions (PPIs) in real-time within living cells. nih.govmdpi.com This method relies on the non-radiative transfer of energy between a bioluminescent donor (like Renilla luciferase, RLuc) and a fluorescent acceptor (like Yellow Fluorescent Protein, YFP). nuvucameras.com Energy transfer only occurs when the donor and acceptor are in close proximity (typically less than 10 nanometers), which happens when the proteins they are fused to interact. nuvucameras.com

In the context of Hsp47 and collagen, a BRET-based assay was developed to monitor their interaction within the endoplasmic reticulum. nih.gov This system allows for the screening of potential inhibitors of this PPI. For instance, a small molecule, Col003, has been shown to inhibit the interaction between Hsp47 and collagen using this BRET system. nih.gov The BRET assay can provide valuable insights into the dynamics of the Hsp47-collagen interaction and the efficacy of inhibitory compounds like Col049 and its analogues. nih.gov

Table 1: Key Components of the Hsp47-Collagen BRET Assay

Component Description Role in Assay
Hsp47-RLuc Fusion Protein Hsp47 protein tagged with Renilla luciferase (the BRET donor). Emits light upon addition of its substrate, coelenterazine.
Collagen-YFP Fusion Protein Collagen protein tagged with Yellow Fluorescent Protein (the BRET acceptor). Accepts energy from the donor when in close proximity, emitting light at a different wavelength.
Coelenterazine The substrate for Renilla luciferase. Initiates the bioluminescent reaction.

| Inhibitor (e.g., this compound) | A small molecule designed to disrupt the Hsp47-collagen interaction. | Prevents the BRET signal by separating the donor and acceptor proteins. |

Surface Plasmon Resonance (SPR) Analysis of Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time analysis of biomolecular interactions. nih.govwashington.edu It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. duke.edu The other molecule (the analyte) flows over the surface, and its binding to the ligand is detected as a change in the SPR signal. washington.edu

SPR has been utilized to analyze the kinetic parameters of the interaction between Hsp47 and various types of collagen (types I to V). nih.gov These studies have determined the association and dissociation rate constants, providing a detailed understanding of the binding affinity. nih.gov The relatively low dissociation constant observed suggests a transient interaction between Hsp47 and procollagen (B1174764) in vivo. nih.gov This technique is crucial for characterizing the binding kinetics of potential inhibitors like this compound, which would compete with collagen for binding to Hsp47.

Table 2: Kinetic Parameters of Hsp47-Collagen Interaction Determined by SPR

Parameter Description Significance
Association Rate Constant (k_on) The rate at which Hsp47 and collagen bind to each other. A higher value indicates faster binding.
Dissociation Rate Constant (k_off) The rate at which the Hsp47-collagen complex breaks apart. A lower value indicates a more stable complex.

| Dissociation Constant (K_D) | The ratio of k_off to k_on, representing the binding affinity. | A lower K_D value signifies a stronger interaction. |

Cellular Model Investigations of this compound Functionality

Effects on Collagen Accumulation in Extracellular Matrix (Conceptual)

Inhibitors of the Hsp47-collagen interaction, such as this compound, are conceptually designed to reduce the excessive accumulation of collagen in the extracellular matrix (ECM), a key factor in the progression of fibrotic diseases. researchgate.net By preventing the proper folding and secretion of procollagen, these inhibitors can decrease the amount of mature collagen available for deposition in the ECM. patsnap.com In cellular models of fibrosis, the application of an Hsp47 inhibitor would be expected to lead to a significant reduction in collagen deposition.

Assessment of Cellular Hsp47-Collagen Dynamics

The dynamics of the Hsp47-collagen interaction within cells can be assessed using advanced imaging techniques. nih.gov The use of fluorescently tagged proteins allows for the visualization of their colocalization and movement within the endoplasmic reticulum. nih.gov Treatment with an inhibitor like this compound would be expected to disrupt this colocalization, providing visual evidence of its mechanism of action at a cellular level. Furthermore, the functional consequences of inhibiting this interaction, such as a decrease in collagen secretion, can be quantified.

Conceptual Framework for Therapeutic Potential in Disease Models Characterized by Excessive Collagen Deposition (e.g., Fibrosis Research)

The therapeutic potential of Hsp47-collagen interaction modulators like this compound is rooted in their ability to specifically target a key step in collagen biosynthesis. nih.gov Fibrotic diseases, such as idiopathic pulmonary fibrosis, liver fibrosis, and renal fibrosis, are all characterized by the excessive deposition of collagen, leading to tissue scarring and organ dysfunction. mdpi.compatsnap.com

By inhibiting Hsp47, these compounds can selectively reduce the production of mature collagen, thereby mitigating the progression of fibrosis. patsnap.com Preclinical studies in animal models of fibrosis have shown that the suppression of Hsp47 can lead to a reduction in collagen accumulation and an improvement in organ function. researchgate.net Therefore, small-molecule inhibitors like this compound represent a promising therapeutic approach for a range of fibrotic conditions. nih.govnih.gov

Table 3: Investigated Compounds

Compound Description
Col003 A small molecule inhibitor of the Hsp47-collagen interaction.

Advanced Methodologies for Col049 Research and Characterization

Spectroscopic Techniques in Binding Site Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful spectroscopic technique widely employed in the characterization of small molecule-protein interactions and the determination of binding sites. NMR provides atomic-level information on molecular structure, dynamics, and interactions in solution nih.govresearchgate.netnih.gov.

In the context of Hsp47 inhibitors, NMR experiments have been instrumental in understanding the binding characteristics of Col003, the parent compound of Col049. Studies have shown that Col003 directly binds to Hsp47, but not to collagen, and effectively inhibits the Hsp47-collagen interaction in vitro. Through NMR analysis, it was determined that Col003 competitively inhibits collagen binding to Hsp47, suggesting that the binding sites for Col003 and collagen on Hsp47 are in close proximity and may even overlap labsolu.ca. Such NMR experiments are crucial for mapping ligand-binding sites, often by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum upon ligand addition nih.gov. The application of NMR could similarly provide more detailed information on the specific binding interactions of this compound with its target protein, Hsp47 labsolu.ca.

Co-Crystallography for High-Resolution Binding Information

Co-crystallography, specifically X-ray co-crystallography, is a paramount technique for obtaining high-resolution three-dimensional structures of protein-ligand complexes. This method involves crystallizing a protein in the presence of its ligand, allowing for the direct visualization of how the ligand binds to the protein at an atomic level frontiersin.orgyoutube.com.

The insights gained from co-crystal structures include the precise binding mode of the ligand, the identification of key residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes induced in the protein upon ligand binding frontiersin.orgyoutube.comnih.gov. Such high-resolution structural data are invaluable for structure-based drug design (SBDD), enabling researchers to rationally modify compounds to improve affinity, selectivity, and pharmacokinetic properties frontiersin.orgyoutube.com. While specific co-crystal structures of Hsp47 with this compound were not explicitly detailed in the provided information, the potential for such studies is highlighted, as co-crystal structures of Hsp47 with Col003 derivatives (which include this compound) could provide more comprehensive information on their binding mechanisms labsolu.ca. X-ray crystallography can achieve very high resolutions, sometimes even subatomic (0.5-1 Å), providing exceptional detail for understanding molecular interactions nih.gov. Techniques like crystal seeding and dehydration can be employed to improve crystal quality and resolution, especially for flexible proteins uni-freiburg.de.

Advanced Cellular Imaging for Subcellular Localization and Interaction Studies

Understanding the subcellular localization of a compound and its target, as well as the dynamics of their interactions within the complex cellular environment, is fundamental to comprehending biological function and therapeutic efficacy nih.gov. Advanced cellular imaging techniques enable researchers to visualize these processes in living cells.

Fluorescent proteins and tags are commonly utilized in live cell imaging to track the localization of target proteins and to study protein-protein interactions (PPIs) in real-time. Techniques such as confocal microscopy provide high-resolution images of protein distribution within various cellular compartments, including the nucleus, cytoplasm, cell membrane, and specific organelles nih.gov. For instance, the parent compound Col003 was investigated using a BRET (Bioluminescence Resonance Energy Transfer)-based assay, which revealed its ability to reduce the BRET signal of the Hsp47-collagen interaction in the endoplasmic reticulum of living cells labsolu.ca. This indicates that Col003 specifically inhibits the Hsp47-collagen PPI within the cellular context, without affecting a control PPI pair (p53-MDM2) labsolu.ca. Such cellular imaging and interaction studies are critical for validating in vitro findings and assessing the compound's activity in a physiologically relevant setting. For this compound, similar advanced cellular imaging approaches would be vital to confirm its subcellular localization, its interaction with Hsp47 in living cells, and its impact on collagen processing and accumulation within the ER.

Detailed Research Findings:

Research on Col003 derivatives, including this compound, has focused on their structure-activity relationships (SAR) concerning the inhibition of Hsp47-collagen interaction. This compound, along with Col050 and Col051, are derivatives of Col003 that vary in the length of the linker between their two aromatic rings labsolu.ca.

Table 1: Inhibitory Effect of Col003 Derivatives on Hsp47-Collagen Interaction

CompoundStructural VariationInhibitory Effect on Hsp47-Collagen PPI (BRET Assay)
Col003Reference compoundReduces BRET signal in a dose-dependent manner labsolu.ca
This compoundShorter linkerInhibitory effect observed labsolu.ca
Col050Intermediate linkerMore efficient inhibitory effect than this compound labsolu.ca
Col051Longer linkerMost efficient inhibitory effect among derivatives labsolu.ca

Q & A

Basic Research Questions

Q. How to formulate a research question that aligns with hypothesis testing in compound characterization?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:

  • Feasibility: Ensure access to analytical tools (e.g., NMR, HPLC) for characterizing Col049.
  • Novelty: Identify gaps in existing literature (e.g., unresolved pharmacokinetic properties).
  • Relevance: Align with broader goals like therapeutic potential or mechanistic studies.
  • Reference frameworks in hypothesis development .

Q. What are the key components of experimental design for synthesizing novel compounds like this compound?

  • Methodological Answer :

  • Define variables (e.g., temperature, catalysts) and controls (e.g., negative controls for side reactions).
  • Follow journal guidelines for documenting synthesis (e.g., Beilstein Journal’s requirements for reproducibility) .
  • Use pilot studies to optimize reaction conditions before full-scale experiments .

Q. How to conduct a literature review to contextualize this compound within existing research?

  • Methodological Answer :

  • Use systematic searches in databases (e.g., PubMed, SciFinder) with keywords like "this compound structure" or "this compound bioactivity."
  • Critically evaluate sources for methodological rigor (e.g., sample size, statistical methods) and avoid unreliable platforms (e.g., ) .
  • Organize findings thematically (e.g., synthesis methods, biological assays) to identify gaps .

Q. What ethical considerations apply to in vitro/in vivo studies involving this compound?

  • Methodological Answer :

  • Obtain institutional approval for animal/human cell line usage.
  • Document protocols for minimizing bias (e.g., blinding in efficacy studies) .
  • Report conflicts of interest transparently (e.g., funding sources) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer :

  • Perform sensitivity analysis to assess variability (e.g., differences in cell lines or dosages) .
  • Use triangulation (e.g., combining LC-MS, in silico docking, and animal models) to validate findings .
  • Replicate experiments under standardized conditions to isolate confounding factors .

Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Apply non-linear regression models (e.g., Hill equation) for IC50 calculations.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Consult statisticians for complex designs (e.g., time-series or mixed-effects models) .

Q. How to design and validate a new HPLC method for quantifying this compound purity?

  • Methodological Answer :

  • Optimize parameters (e.g., mobile phase, column type) via Design of Experiments (DoE) .
  • Validate using ICH guidelines for linearity, precision, and LOD/LOQ .
  • Compare results with orthogonal methods (e.g., NMR spectroscopy) .

Q. What strategies mitigate bias in qualitative data interpretation (e.g., this compound’s mechanism of action)?

  • Methodological Answer :

  • Use member checking (participant validation) in interviews/focus groups .
  • Employ reflexivity journals to document researcher assumptions .
  • Combine qualitative data (e.g., ethnography) with quantitative assays .

Q. How to integrate multi-omics data to study this compound’s metabolic pathways?

  • Methodological Answer :

  • Use pathway analysis tools (e.g., KEGG, MetaboAnalyst) for integration.
  • Apply machine learning (e.g., Random Forest) to identify biomarkers .
  • Validate hypotheses with knockout models or isotopic tracing .

Retrosynthesis Analysis

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Col049

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